Ethyl (E)-2-hexenoate

Description

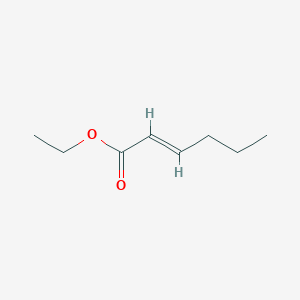

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-hex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXWMQZUAOMRJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885403 | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

167.00 to 174.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.905 (20º), 0.895-0.905 | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27829-72-7, 1552-67-6 | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27829-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hex-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027829727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HEXENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL4EUZ6C13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (E)-2-hexenoate: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Ethyl (E)-2-hexenoate. The information is curated to support research, development, and quality control activities involving this compound.

Chemical Identity and Physical Properties

This compound, also known as ethyl trans-2-hexenoate, is a fatty acid ethyl ester. It is recognized for its characteristic fruity, green, and pineapple-like aroma and is found naturally in various fruits such as apples, grapes, and pineapples.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 27829-72-7 | [1][3][4] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][4][5] |

| IUPAC Name | ethyl (E)-hex-2-enoate | [1][5] |

| SMILES | CCC/C=C/C(=O)OCC | [1][5] |

| InChI | InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+ | [1][5] |

| InChIKey | SJRXWMQZUAOMRJ-VOTSOKGWSA-N | [1][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -2 °C | [2][4] |

| Boiling Point | 167-174 °C at 760 mmHg | [1][6] |

| 182-183 °C at 760 mmHg | [3] | |

| 123-126 °C at 12 mmHg | [2][4] | |

| Density | 0.895-0.905 g/mL at 20/25 °C | [1][6] |

| Refractive Index | 1.429-1.434 at 20 °C | [1] |

| 1.431-1.438 at 20 °C | [3][6] | |

| Solubility | Slightly soluble in water; soluble in ethanol and fats. | [1][3] |

| Flash Point | 54.44 °C (130 °F) TCC | [3] |

| 62.22 °C (144 °F) TCC | [6] | |

| Vapor Pressure | 1.322 mmHg at 25 °C (estimated) | [3][6] |

| logP (o/w) | 2.825 (estimated) | [3] |

Structural Information and Spectroscopic Data

The structure of this compound is characterized by an eight-carbon chain containing a trans-configured double bond between carbons 2 and 3, and an ethyl ester functional group.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Data Source |

| ¹H NMR | Data available from PubChem.[5] |

| ¹³C NMR | Data available from PubChem.[5] |

| Mass Spectrum | Data available from NIST Chemistry WebBook.[7] |

| IR Spectrum | Data available from PubChem and NIST Chemistry WebBook.[5][8] |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for forming α,β-unsaturated esters. The Horner-Wadsworth-Emmons and Wittig reactions are particularly suitable for stereoselective synthesis of the (E)-isomer.

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction generally favors the formation of the (E)-alkene, making it an excellent choice for synthesizing this compound.[1] The reaction involves the condensation of an aldehyde with a phosphonate carbanion.

Methodology:

-

Phosphonate Carbanion Generation: A suitable phosphonate, such as triethyl phosphonoacetate, is deprotonated using a base (e.g., NaH, LiOH) in an appropriate anhydrous solvent (e.g., THF, DME) to generate the phosphonate carbanion.

-

Reaction with Aldehyde: Butyraldehyde is added to the solution of the phosphonate carbanion. The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Synthesis via Wittig Reaction

The Wittig reaction provides another route to α,β-unsaturated esters. When using a stabilized ylide, the (E)-isomer is predominantly formed.[1]

Methodology:

-

Ylide Generation: A phosphonium salt, such as (carbethoxymethylene)triphenylphosphorane, is treated with a base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF) to form the corresponding phosphorus ylide.

-

Reaction with Aldehyde: Butyraldehyde is added to the ylide solution. The reaction is typically stirred at room temperature.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted as described for the HWE reaction. A significant byproduct of the Wittig reaction is triphenylphosphine oxide, which often precipitates and can be removed by filtration. Further purification of the product is achieved through distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile compounds like this compound. Typical mass spectral fragmentation of ethyl esters involves McLafferty rearrangement and cleavage alpha to the carbonyl group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of stereochemistry. For α,β-unsaturated esters, the coupling constant between the vinylic protons is indicative of the double bond geometry.[10]

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O stretch of the ester and the C=C stretch of the alkene.

Logical Relationships in Synthesis Strategy

The choice between the HWE and Wittig reactions for the synthesis of this compound often depends on factors such as desired stereoselectivity, ease of purification, and reagent availability.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]

- 7. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

- 8. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

- 9. GCMS Section 6.14 [people.whitman.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl (E)-2-hexenoate

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, a compound of interest in the flavor, fragrance, and potentially pharmaceutical industries. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Chemical Identity and Structure

This compound, also known as ethyl trans-2-hexenoate, is a fatty acid ethyl ester.[1][2] Its chemical structure consists of a six-carbon chain with a double bond in the trans (E) configuration between the second and third carbon atoms, and an ethyl ester group at the carboxyl end.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including biological ones. These properties influence absorption, distribution, metabolism, and excretion (ADME) in drug development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [1][2][6] |

| Appearance | Colorless clear liquid | [1][3][7] |

| Odor | Fruity, green, with rum-like, tropical, and apple notes | [1][2][7] |

| Melting Point | -2 °C (lit.) | [2][6] |

| Boiling Point | 182.00 to 183.00 °C @ 760.00 mm Hg | [3] |

| 167.00 to 174.00 °C @ 760.00 mm Hg | [1][7] | |

| 123-126 °C @ 12 mm Hg (lit.) | [2][6] | |

| Density | 0.89400 to 0.90000 g/mL @ 25.00 °C | [3] |

| 0.95 g/mL @ 25 °C (lit.) | [2][6] | |

| 0.895 to 0.905 g/mL @ 20.00 °C | [7] | |

| Refractive Index | 1.43100 to 1.43800 @ 20.00 °C | [3] |

| 1.429 to 1.434 | [1] | |

| n20/D 1.46 (lit.) | [2][6] | |

| Vapor Pressure | 1.322 mmHg @ 25.00 °C (est.) | [3][7] |

| Flash Point | 130.00 °F TCC (54.44 °C) | [3] |

| 144.00 °F TCC (62.22 °C) | [7][8] | |

| >230 °F | [2][6] | |

| Solubility | Slightly soluble in water; soluble in alcohol and fats.[1][3] Water solubility is estimated at 480.5 mg/L @ 25 °C.[3][7] | |

| logP (o/w) | 2.825 (est.) | [3] |

| 2.910 (est.) | [7][8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are based on standard analytical chemistry methodologies. Below are generalized protocols for key experiments.

3.1. Determination of Boiling Point

The boiling point is determined using methods such as distillation or ebulliometry. A small sample of the compound is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For pressure-sensitive compounds, vacuum distillation is employed to determine the boiling point at reduced pressure.[2][6]

3.2. Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass per unit volume (g/mL).

3.3. Measurement of Refractive Index

A refractometer is used to measure the refractive index. A drop of the sample is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent (refracted) when it moves from air into the sample. This is a rapid and non-destructive method for assessing the purity of the compound.

3.4. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound, confirming the presence of the ethyl group, the hexenyl chain, and the stereochemistry of the double bond.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include C=O stretching for the ester and C=C stretching for the alkene.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.[4][5]

3.5. Chromatographic Analysis

-

Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile compounds like this compound. The Kovats retention index, a measure of where a compound elutes in a GC system relative to n-alkanes, has been reported for this compound.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for non-volatile impurities.

Visualizations

To better illustrate the context and workflow related to the study of this compound, the following diagrams are provided.

Caption: A general experimental workflow for the characterization and development of a chemical entity.

Caption: Relationship between key physicochemical properties and their impact on biopharmaceutical outcomes.

Biological Relevance

This compound is recognized as a flavoring agent in the food industry and has been identified as a metabolite in Saccharomyces cerevisiae.[1] While its primary applications are in flavors and fragrances, its structural features may warrant investigation for other biological activities in the context of drug discovery and development. The data presented in this guide can serve as a foundational dataset for such investigations.

References

- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]

- 3. This compound, 27829-72-7 [thegoodscentscompany.com]

- 4. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

- 5. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

- 6. (E)-ETHYL 2-HEXENOATE [chembk.com]

- 7. ethyl 2-hexenoate, 1552-67-6 [perflavory.com]

- 8. ethyl 2-hexenoate, 1552-67-6 [thegoodscentscompany.com]

Ethyl (E)-2-hexenoate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl (E)-2-hexenoate, a volatile organic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological interactions, presenting a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

This compound is an unsaturated ester recognized for its characteristic fruity and wine-like aroma.

| Identifier | Value |

| IUPAC Name | ethyl (E)-hex-2-enoate[1][2] |

| CAS Number | 27829-72-7[2][3][4][5][6] |

| Molecular Formula | C8H14O2[3][5] |

| Molecular Weight | 142.20 g/mol [1] |

| Synonyms | Ethyl trans-2-hexenoate, (2E)-2-Hexenoic acid ethyl ester[1][2][5] |

Physicochemical Properties

A clear, colorless liquid, this compound possesses distinct physical and chemical characteristics crucial for its application and handling.

| Property | Value | Reference |

| Boiling Point | 123-126 °C at 12 mm Hg | [5] |

| Density | 0.95 g/mL at 25 °C | [5] |

| Refractive Index | 1.46 at 20 °C | [5] |

| Flash Point | >230 °F | [5] |

| LogP | 2.91 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of (E)-2-hexenoic acid with ethanol. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Fischer Esterification of (E)-2-Hexenoic Acid

Materials:

-

(E)-2-Hexenoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine one molar equivalent of (E)-2-hexenoic acid with three molar equivalents of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid's weight) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the excess ethanol using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Biological Significance and Applications

This compound is a naturally occurring compound found in various fruits, including papaya and guava, contributing to their characteristic aroma profile.[5] In the context of drug development, its structural motif as an α,β-unsaturated ester is of interest due to the potential for Michael addition reactions with biological nucleophiles. This reactivity can be explored for covalent inhibitor design.

While specific signaling pathway interactions for this compound are not extensively documented in publicly available literature, its structural class suggests potential interactions with metabolic pathways involving esterases.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[5] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[5] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. Further research into its biological activities and potential therapeutic applications is warranted.

References

- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-hexenoate, trans- [webbook.nist.gov]

- 3. This compound, 27829-72-7 [thegoodscentscompany.com]

- 4. This compound | CAS#:27829-72-7 | Chemsrc [chemsrc.com]

- 5. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]

- 6. (E)-ETHYL 2-HEXENOATE [chembk.com]

The Natural Occurrence of Ethyl (E)-2-hexenoate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of ethyl (E)-2-hexenoate in various fruits. This compound is a volatile ester compound that contributes to the characteristic fruity and aromatic notes of many fruits. Understanding its presence, concentration, and biosynthesis is crucial for flavor chemistry, food science, and potentially for the development of novel therapeutic agents. This document summarizes the available quantitative data, details the experimental protocols for its analysis, and illustrates the key biosynthetic pathway.

Natural Occurrence of this compound in Fruits

This compound, and its closely related saturated analog ethyl hexanoate, have been identified as naturally occurring volatile compounds in a variety of fruits. These esters are significant contributors to the overall aroma profile of these fruits, often imparting sweet, fruity, and sometimes green or waxy notes. The presence and concentration of these compounds can be influenced by factors such as fruit variety, ripeness stage, and storage conditions.

Fruits in which this compound or ethyl hexanoate have been reported include:

-

Apple (Malus domestica) : Various apple cultivars produce a complex blend of volatile compounds, with esters being a dominant class. Ethyl hexanoate is a common constituent of apple aroma.

-

Guava (Psidium guajava) : The characteristic tropical and fruity aroma of guava is attributed to a mixture of esters, aldehydes, and terpenes. Ethyl hexanoate is a notable contributor to the aroma of several guava varieties.

-

Passion Fruit (Passiflora edulis) : The intense, aromatic profile of passion fruit is rich in volatile esters. Both ethyl hexanoate and its unsaturated counterpart are key components of its complex scent.

-

Papaya (Carica papaya) : As papaya ripens, its aroma profile develops, with an increase in the production of various esters, including ethyl hexanoate, which contributes to its sweet and fruity notes.[1][2]

-

Quince (Cydonia oblonga) : This fruit is known for its strong, pleasant fragrance, which is largely due to a high concentration of various esters.

Quantitative Data

The concentration of this compound and the more frequently quantified ethyl hexanoate varies significantly among different fruits and even between cultivars of the same fruit. The following table summarizes the available quantitative data from scientific literature. It is important to note that many studies focus on the more abundant saturated ethyl hexanoate.

| Fruit Species | Cultivar/Variety | Compound | Concentration (µg/kg) | Reference |

| Apple (Malus domestica) | Jonagold | Ethyl hexanoate | Not specified, but present | [3] |

| Granny Smith | Ethyl hexanoate | Not specified, but present | [3] | |

| Guava (Psidium guajava) | Red Suprema | Ethyl hexanoate | Odor-active compound | [4] |

| Media China | Ethyl hexanoate | Emitted by ripe whole fruits | [5] | |

| New Age | Not specified | Not specified | [6][7] | |

| Passion Fruit (Passiflora edulis) | Yellow Passion Fruit | Ethyl hexanoate | Major volatile compound | [8][9] |

| Papaya (Carica papaya) | Not specified | Ethyl hexanoate | Present in ripe fruit | [1][2] |

Experimental Protocols

The analysis of volatile compounds like this compound in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and sensitive detection of volatile and semi-volatile compounds from the headspace of a sample.

Key Experiment 1: Analysis of Volatile Compounds by HS-SPME-GC-MS

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in fruit samples.

1. Sample Preparation:

-

Homogenize a known quantity (e.g., 3-5 grams) of fresh fruit pulp.

-

Transfer the homogenized sample into a headspace vial (e.g., 15-20 mL).

-

To enhance the release of volatile compounds and inhibit enzymatic activity, a saturated sodium chloride (NaCl) solution (e.g., 1-2 mL) is often added to the vial.[6]

-

For quantitative analysis, a known amount of an internal standard (e.g., 4-methyl-2-pentanol) is added to the sample.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of fruit volatiles.[10]

-

Equilibration : The vial is typically equilibrated at a specific temperature (e.g., 40-50°C) for a set period (e.g., 10-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[10][11]

-

Extraction : The SPME fiber is exposed to the headspace of the sample vial for a defined extraction time (e.g., 30-40 minutes) at the same temperature with continued agitation.[10][11]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption : The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.[11]

-

Gas Chromatography :

-

Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-INNOWAX, is typically used for the separation of volatile compounds.

-

Oven Temperature Program : A programmed temperature ramp is employed to separate the compounds. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250-280°C.[6][12]

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).[6][13]

-

-

Mass Spectrometry :

-

Ionization : Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Scan Range : The mass-to-charge ratio (m/z) is scanned over a range of approximately 30-500 amu.

-

-

Compound Identification : Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

Biosynthetic Pathway and Visualization

The biosynthesis of straight-chain esters, such as this compound, in fruits primarily follows the lipoxygenase (LOX) pathway. This pathway utilizes unsaturated fatty acids as precursors.

Lipoxygenase (LOX) Pathway for C6 Ester Biosynthesis

The biosynthesis of C6 esters, including hexenyl acetates and related compounds, is initiated from the polyunsaturated fatty acids linoleic acid and linolenic acid. The key steps are:

-

Lipoxygenase (LOX) Action : Lipoxygenase catalyzes the dioxygenation of linoleic or linolenic acid to form hydroperoxides.

-

Hydroperoxide Lyase (HPL) Cleavage : The hydroperoxides are then cleaved by hydroperoxide lyase to produce C6 aldehydes, such as hexanal and (Z)-3-hexenal.

-

Alcohol Dehydrogenase (ADH) Reduction : These aldehydes are subsequently reduced to their corresponding alcohols (e.g., hexanol, (Z)-3-hexenol) by alcohol dehydrogenase.

-

Alcohol Acyltransferase (AAT) Esterification : Finally, alcohol acyltransferase catalyzes the esterification of these alcohols with an acyl-CoA molecule (e.g., acetyl-CoA) to form the final ester product.

Experimental Workflow for Volatile Compound Analysis

The following diagram illustrates the typical workflow for the analysis of volatile compounds from fruit samples using HS-SPME-GC-MS.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the aroma and flavor profiles of guava fruit (Psidium guajava) during developing by HS-SPME-GC/MS and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.sld.cu [scielo.sld.cu]

- 12. Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique [mdpi.com]

- 13. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

The Biosynthesis of Ethyl (E)-2-hexenoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-2-hexenoate is a volatile organic compound that contributes to the characteristic fruity and green aroma of many plants, fruits, and vegetables. As a key component of natural flavors and fragrances, understanding its biosynthetic pathway is of significant interest for applications in the food, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, focusing on the core biochemical reactions, enzymatic players, and regulatory mechanisms. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways to aid in research and development.

The Core Biosynthetic Pathway: The Lipoxygenase (LOX) Pathway

The formation of this compound is an integral part of the lipoxygenase (LOX) pathway, a metabolic cascade responsible for the production of a diverse array of fatty acid-derived signaling molecules and volatile compounds known as green leaf volatiles (GLVs).[1][2][3] This pathway is typically initiated in response to tissue damage, such as herbivory or mechanical wounding, which disrupts cell membranes and allows for the interaction of enzymes and substrates that are otherwise compartmentalized.[3]

The biosynthesis of this compound can be broadly divided into two main stages:

-

Formation of the C6 Aldehyde and Alcohol Precursors: This stage involves the enzymatic modification of polyunsaturated fatty acids.

-

Esterification: The final step involves the condensation of an alcohol with an acyl-CoA molecule to form the ester.

A detailed schematic of the pathway is presented below:

Formation of (E)-2-Hexenal

The biosynthesis begins with the release of polyunsaturated fatty acids, primarily linolenic acid (C18:3), from membrane lipids by the action of lipases.[3] The subsequent key enzymatic steps are:

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][3]

-

Hydroperoxide Lyase (HPL): 13-HPOT is then cleaved by HPL to yield (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[3]

-

(Z)-3:(E)-2-Hexenal Isomerase (HI): (Z)-3-hexenal is subsequently isomerized to the more stable (E)-2-hexenal.[4]

Reduction to (E)-2-Hexenol

The resulting (E)-2-hexenal can be reduced to its corresponding alcohol, (E)-2-hexenol, by the action of alcohol dehydrogenase (ADH) , which utilizes NADH or NADPH as a cofactor.[5]

Esterification by Alcohol Acyltransferase (AAT)

The final and crucial step in the formation of this compound is the esterification reaction catalyzed by alcohol acyltransferase (AAT) .[3][6] This enzyme facilitates the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to an alcohol. In the case of this compound synthesis, AAT catalyzes the condensation of ethanol with (E)-2-hexenoyl-CoA. While the direct precursor for many esters is the corresponding alcohol, the broad substrate specificity of AATs suggests that ethanol, which is commonly present in plant tissues, can serve as the alcohol substrate for the formation of ethyl esters.[6]

Quantitative Data

The production of this compound and other volatile esters is highly dependent on the plant species, developmental stage, and environmental conditions. The following tables summarize available quantitative data from studies on strawberry (Fragaria × ananassa), a well-characterized model for fruit aroma biosynthesis.

Table 1: Concentration of this compound and Related Volatiles in Ripe Strawberry Cultivars

| Compound | Concentration Range (µg/kg fresh weight) | Strawberry Cultivar(s) | Reference(s) |

| This compound | Not explicitly quantified, but detected | Various | [2][4][7] |

| Ethyl hexanoate | 56 - 815 | Seolhyang | [5] |

| (E)-2-Hexenal | 164 - 871 | Seolhyang | [5] |

| Methyl hexanoate | 56 - 330 | Seolhyang | [5] |

| Ethyl butanoate | Present | Various | [2][5] |

Table 2: Kinetic Parameters of Strawberry Alcohol Acyltransferase (SAAT) with Various Substrates

| Alcohol Substrate (at 20 mM) | Acyl-CoA Substrate (at 0.1 mM) | Relative Activity (%) | Reference |

| Ethanol | Acetyl-CoA | 11 | [8] |

| Butanol | Acetyl-CoA | 11 | [8] |

| Hexanol | Acetyl-CoA | 100 | [8] |

| Geraniol | Acetyl-CoA | 100 | [8] |

| Butanol | Butyryl-CoA | 81 | [8] |

| Hexanol | Hexanoyl-CoA | 76 | [8] |

Note: The data in Table 2, while not specific to this compound, demonstrates the substrate promiscuity of AATs and their ability to utilize ethanol and various acyl-CoAs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of Alcohol Acyltransferase (AAT)

This protocol is adapted from studies on strawberry AAT (SAAT) and provides a general framework for producing the enzyme for in vitro characterization.[3][6][9]

Methodology:

-

Cloning: The full-length coding sequence of the target AAT gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET, often with an affinity tag (e.g., His-tag) for purification.

-

Transformation: The expression construct is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.5-0.6.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose). The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins, and the tagged AAT protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Activity Assay for AAT

This assay is used to determine the substrate specificity and kinetic parameters of the purified AAT enzyme.[3][6]

Reaction Mixture:

-

Purified AAT enzyme (1-5 µg)

-

Alcohol substrate (e.g., ethanol, (E)-2-hexenol) at various concentrations (e.g., 1-20 mM)

-

Acyl-CoA substrate (e.g., acetyl-CoA, hexanoyl-CoA) at a fixed concentration (e.g., 0.1 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

Total reaction volume: 500 µL

Procedure:

-

The reaction components, except for the enzyme, are mixed in a microcentrifuge tube.

-

The reaction is initiated by the addition of the purified AAT enzyme.

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) with gentle agitation.

-

The reaction is stopped, and the volatile products are extracted. A common method is headspace solid-phase microextraction (HS-SPME), where a coated fiber is exposed to the headspace of the reaction vial to adsorb the volatile esters.

-

The adsorbed volatiles are then analyzed by gas chromatography-mass spectrometry (GC-MS).

Analysis of Volatile Compounds by GC-MS

This is the standard method for identifying and quantifying volatile compounds like this compound in plant tissues or from in vitro assays.[4][5][10]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile compound separation (e.g., DB-5ms or ZB-WAX).

Typical GC-MS Parameters:

-

Injection Mode: Splitless or split, depending on the concentration of the analytes. For HS-SPME, the fiber is directly inserted into the injector.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 5-10°C/minute to a final temperature of 230-250°C, which is then held for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

Quantification:

Quantification is typically performed using an internal standard (e.g., a non-native ester) added to the sample before extraction. A calibration curve is generated using authentic standards of the compounds of interest.

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound and other GLVs is tightly regulated at multiple levels.

Transcriptional Regulation

The expression of genes encoding key enzymes in the LOX pathway, such as LOX and AAT, is often induced by various stimuli, including:

-

Wounding: Mechanical damage rapidly induces the transcription of LOX and AAT genes.[11]

-

Phytohormones: Jasmonates, such as methyl jasmonate, are potent inducers of LOX and AAT gene expression.[11]

-

Developmental Cues: In fruits like strawberry, the expression of the SAAT gene is significantly upregulated during ripening, coinciding with the production of volatile esters.[1][12][13]

Substrate Availability

The production of specific esters is also limited by the availability of their alcohol and acyl-CoA precursors. For example, the generation of transgenic petunia plants overexpressing the strawberry SAAT gene did not result in a change in the volatile profile, suggesting that the availability of alcohol substrates was the limiting factor.[8][9]

Logical Relationships and Experimental Workflows

The identification and characterization of genes involved in the biosynthesis of volatile compounds often follow a structured experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. Identification of the SAAT Gene Involved in Strawberry Flavor Biogenesis by Use of DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Volatile Profile of Strawberry Fruits and Influence of Different Drying Methods on Their Aroma and Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional characterization of enzymes forming volatile esters from strawberry and banana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ars.usda.gov [ars.usda.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.rug.nl [research.rug.nl]

- 13. Frontiers | Insights into transcription factors controlling strawberry fruit development and ripening [frontiersin.org]

Spectroscopic Profile of Ethyl (E)-2-hexenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl (E)-2-hexenoate, a key fragrance and flavor compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The structural characterization of this compound is achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the number of chemically distinct protons, their local electronic environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.97 | dt | 1H | =CH- |

| ~5.81 | dt | 1H | =CH- |

| ~4.18 | q | 2H | -O-CH₂- |

| ~2.20 | qd | 2H | -CH₂-C= |

| ~1.48 | sextet | 2H | -CH₂- |

| ~1.28 | t | 3H | -O-CH₂-CH₃ |

| ~0.92 | t | 3H | -CH₂-CH₃ |

dt = doublet of triplets, q = quartet, qd = quartet of doublets, t = triplet

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their respective chemical environments.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~166.5 | C=O | Ester Carbonyl |

| ~149.5 | =CH- | Olefinic Carbon |

| ~121.2 | =CH- | Olefinic Carbon |

| ~60.1 | -O-CH₂- | Methylene Carbon (Ester) |

| ~34.4 | -CH₂- | Methylene Carbon |

| ~21.2 | -CH₂- | Methylene Carbon |

| ~14.3 | -CH₃ | Methyl Carbon (Ethyl Ester) |

| ~13.7 | -CH₃ | Methyl Carbon (Hexyl Chain) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2965 | C-H stretch | Alkane |

| ~1725 | C=O stretch | α,β-Unsaturated Ester |

| ~1655 | C=C stretch | Alkene |

| ~1170 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The data below was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Possible Fragment |

| 142 | 5 | [M]⁺ (Molecular Ion) |

| 113 | 20 | [M - C₂H₅]⁺ |

| 97 | 100 (Base Peak) | [M - OC₂H₅]⁺ |

| 69 | 55 | [C₅H₉]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters for a small organic molecule. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Spectroscopy Protocol:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum to obtain the final chemical shift values.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

FTIR Spectroscopy Protocol:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Average a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a suitable GC column (e.g., a nonpolar or medium-polarity column).

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Thermal Stability and Degradation Profile of Ethyl (E)-2-hexenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of Ethyl (E)-2-hexenoate. This document synthesizes available data to offer insights into the compound's behavior under thermal stress, which is critical for its handling, storage, and application in various fields, including pharmaceutical development. While specific experimental data on the thermal analysis of this compound is limited in publicly available literature, this guide extrapolates information from analogous compounds and established principles of organic chemistry to present a plausible profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and processing conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, green, pineapple, apple-like | [1] |

| Boiling Point | 167.0 - 174.0 °C at 760 mmHg | [1] |

| Flash Point | 54.44 °C (130.00 °F) | [2] |

| Density | 0.894 - 0.900 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.431 - 1.438 at 20 °C | [2] |

| Solubility | Slightly soluble in water; soluble in fats. | [1] |

Predicted Thermal Stability

It is anticipated that the thermal decomposition of this compound in an inert atmosphere would begin at temperatures above 200 °C. The following table provides an estimated thermal decomposition profile based on data from structurally related ethyl esters.

Table 2: Estimated Thermal Decomposition Profile of this compound

| Parameter | Estimated Value Range |

| Onset of Decomposition (Tonset) | 190 - 220 °C |

| Temperature at 5% Mass Loss (T5%) | 200 - 230 °C |

| Temperature at 10% Mass Loss (T10%) | 210 - 240 °C |

| Temperature at 50% Mass Loss (T50%) | 250 - 300 °C |

Note: These values are estimations based on the thermal behavior of other ethyl esters and should be confirmed by experimental analysis.

Predicted Degradation Profile and Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the ester functional group and the carbon-carbon double bond. The expected degradation products are a result of bond cleavage, rearrangements, and subsequent reactions.

Primary Degradation Pathways:

-

Ester Pyrolysis (cis-Elimination): This is a common pathway for esters with a β-hydrogen on the alcohol moiety. It proceeds through a six-membered cyclic transition state to yield an alkene and a carboxylic acid. In the case of this compound, this would lead to the formation of ethylene and (E)-2-hexenoic acid.

-

Decarboxylation: The initially formed (E)-2-hexenoic acid can further degrade via decarboxylation (loss of CO₂) to form pentene isomers.

-

Radical Scission: At higher temperatures, homolytic cleavage of C-C, C-O, and C-H bonds can occur, leading to a complex mixture of smaller hydrocarbons and oxygenated compounds.

Potential Degradation Products:

-

Ethylene

-

(E)-2-Hexenoic acid

-

Carbon dioxide

-

Pentene (isomers)

-

Smaller alkanes and alkenes (e.g., butane, butene, propane, propene)

-

Ethanol

-

Acetaldehyde

-

Carbon monoxide (at higher temperatures)

The following diagram illustrates a plausible degradation pathway for this compound.

Recommended Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, the following experimental workflow is recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of the sample as a function of temperature in a controlled atmosphere.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Method:

-

Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and temperatures at various percentages of mass loss.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, boiling, and decomposition.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Method:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. An empty, sealed pan should be used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert gas atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the DSC thermogram for endothermic and exothermic peaks corresponding to phase transitions and decomposition.

-

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the sample.

-

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Method:

-

Place a small, accurately known amount of this compound into a pyrolysis tube or onto a filament.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., determined from TGA data, such as T50%) in the pyrolyzer, which is directly connected to the GC injection port.

-

The degradation products are swept into the GC column by a carrier gas (e.g., helium).

-

Separate the individual components of the degradation mixture using an appropriate GC temperature program.

-

Detect and identify the separated components using the mass spectrometer.

-

Compare the resulting mass spectra with spectral libraries (e.g., NIST) to identify the degradation products.

-

Conclusion

This technical guide has provided a detailed, albeit partially predictive, overview of the thermal stability and degradation profile of this compound. The presented information, based on the analysis of related compounds and fundamental chemical principles, serves as a valuable resource for professionals in research and drug development. It is strongly recommended that the experimental protocols outlined herein are performed to obtain precise quantitative data for this specific compound, ensuring its safe and effective use in all applications.

References

An In-depth Technical Guide on the Solubility of Ethyl (E)-2-hexenoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl (E)-2-hexenoate in various organic solvents. Due to a lack of specific quantitative data in peer-reviewed literature for this compound, this guide presents available qualitative data, supplemented with quantitative data for the structurally similar compound, ethyl hexanoate, to provide an approximate understanding of its solubility. Furthermore, a detailed, standard experimental protocol for determining the solubility of esters is provided to enable researchers to generate precise data for this compound.

Introduction to this compound

This compound is an organic compound, an ester of hexenoic acid and ethanol, with the chemical formula C₈H₁₄O₂. It is a colorless liquid with a fruity odor and is used in the flavor and fragrance industry. In the context of research and drug development, understanding its solubility in various organic solvents is crucial for process design, formulation development, and purification.

Solubility Profile of this compound

Qualitative solubility information for this compound indicates that it is generally soluble in alcohols and fats, and only slightly soluble in water.[1][2] An estimated water solubility for this compound is approximately 480.5 mg/L at 25 °C.[1][3]

Quantitative Solubility Data for a Structurally Similar Ester: Ethyl Hexanoate

To provide a quantitative context, the following table summarizes the solubility data for ethyl hexanoate (C₈H₁₆O₂), a saturated ester with the same number of carbon and oxygen atoms. It is important to note that the double bond in this compound may slightly alter its polarity and, consequently, its solubility compared to ethyl hexanoate. The data is presented in grams of solute per 100g of solvent at 25 °C (298.15 K) unless otherwise specified.

| Organic Solvent | Chemical Formula | Solubility of Ethyl Hexanoate ( g/100g solvent) | Temperature (°C) |

| Ethanol | C₂H₅OH | Miscible | 25 |

| Methanol | CH₃OH | Miscible | 25 |

| Acetone | C₃H₆O | Miscible | 25 |

| Diethyl Ether | (C₂H₅)₂O | Miscible | 25 |

| Toluene | C₇H₈ | Miscible | 25 |

| n-Hexane | C₆H₁₄ | Miscible | 25 |

| Water | H₂O | 0.0629 g/100mL | 25 |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.Data for ethyl hexanoate is provided as a proxy due to the lack of specific quantitative data for this compound.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of the solubility of a liquid ester like this compound in various organic solvents. This method is based on the widely used isothermal saturation technique.

4.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass equilibrium vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and filters

-

Volumetric flasks and pipettes

4.2. Experimental Procedure

-

Temperature Control: The jacketed glass equilibrium vessel is connected to the thermostatic water bath to maintain a constant, predetermined temperature. The temperature of the solvent inside the vessel should be monitored with a calibrated digital thermometer.

-

Sample Preparation: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in the equilibrium vessel. The term "excess" means that there should be a visible amount of undissolved solute, forming a biphasic system.

-

Equilibration: The mixture is stirred vigorously using a magnetic stirrer for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time intervals until the concentration of the solute in the solvent remains constant). A typical equilibration time is 24-48 hours.

-

Phase Separation: After reaching equilibrium, the stirring is stopped, and the mixture is allowed to stand undisturbed for several hours to allow for the complete separation of the liquid phases or the settling of any undissolved solute.

-

Sampling: A sample of the saturated supernatant liquid is carefully withdrawn using a syringe. To avoid drawing any undissolved solute, the syringe should be equipped with a filter (e.g., a 0.45 µm PTFE filter).

-

Analysis: The collected sample is immediately diluted with a known volume of a suitable solvent to prevent precipitation. The concentration of this compound in the diluted sample is then determined using a pre-calibrated analytical method, such as GC or HPLC.

-

Data Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in grams per 100 g of solvent ( g/100g ), mole fraction (x), or molarity (mol/L).

-

Repeatability: The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

References

Ethyl (E)-2-hexenoate: A Technical Guide to its Olfactory Properties and Aroma Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-2-hexenoate is a volatile organic compound that contributes significantly to the aroma profile of a wide array of fruits and fermented beverages. This technical guide provides an in-depth analysis of its olfactory properties, including its characteristic aroma profile and available quantitative sensory data. Detailed methodologies for sensory evaluation and instrumental analysis are presented to facilitate further research and application in flavor and fragrance chemistry, as well as in the study of olfactory-related drug development. Furthermore, this document elucidates the general signaling pathway for the perception of esters, offering a foundational understanding of its interaction with the olfactory system.

Olfactory Properties and Aroma Profile

This compound is characterized by a complex and desirable aroma profile. Its scent is predominantly described as fruity, green, and sweet, with distinct notes of rum, pineapple, and apple.[1] This combination of olfactory notes makes it a valuable component in the formulation of flavors and fragrances, particularly for creating tropical, berry, and grape nuances.[2] The aroma is also described as having a juicy undertone, contributing to a more succulent and authentic fruit perception.

The closely related compound, ethyl hexanoate, which differs only in the position of the double bond, is described as having a strong, fruity, and winey odor with notes of apple, banana, and pineapple. This suggests that the core fruity and sweet characteristics are a common feature of C6 ethyl esters.

Quantitative Olfactory Data

Precise quantitative data is essential for understanding the potency and impact of an aroma compound. The following table summarizes the available quantitative data for this compound and its close structural analog, ethyl hexanoate.

| Parameter | Value | Compound | Matrix | Reference |

| Odor Detection Threshold | 1 ppb | Ethyl hexanoate | Water | [3] |

| Threshold of Concern | 1800 µ g/person/day | This compound | - | [2] |

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Specific Gravity | 0.894 - 0.900 @ 25°C | [2] |

| Refractive Index | 1.431 - 1.438 @ 20°C | [2] |

| Flash Point | 54.44 °C (130.00 °F) | [2] |

| Molecular Weight | 142.20 g/mol | [1] |

Experimental Protocols

Sensory Evaluation

Sensory evaluation is critical for characterizing the aroma profile of this compound and determining its detection threshold. A descriptive analysis with a trained panel is a common methodology.

Objective: To identify and quantify the aroma attributes of this compound.

Materials:

-

This compound (high purity)

-

Odorless solvent (e.g., mineral oil, propylene glycol, or deionized water)

-

Glass sniffing jars with lids

-

A panel of 8-12 trained sensory assessors

-

Sensory evaluation software for data collection

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. Concentrations should span a range from below the expected detection threshold to a clearly perceivable intensity.

-

Panel Training: Train the panelists to identify and rate the intensity of key aroma descriptors associated with the compound (e.g., fruity, green, sweet, rum, pineapple, apple). Reference standards for each attribute should be provided.

-

Evaluation: Present the samples to the panelists in a randomized and blind manner. Each panelist sniffs the headspace of the sample for a controlled duration.

-

Data Collection: Panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 15-point scale).

-

Data Analysis: Analyze the data to generate an aroma profile and determine the odor detection threshold using appropriate statistical methods (e.g., ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the most potent odorants in a complex mixture and to characterize the aroma of a single compound.

Objective: To determine the odor activity and aroma character of this compound as it elutes from a gas chromatograph.

Instrumentation:

-

Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port.

-

Capillary column appropriate for volatile compound analysis (e.g., DB-5 or HP-INNOWAX).

Procedure:

-

Sample Injection: Inject a solution of this compound into the GC.

-

Chromatographic Separation: The compound is separated from the solvent and any impurities on the GC column based on its volatility and polarity. The oven temperature program should be optimized to ensure good peak shape. For example, starting at 40°C for 6 minutes, ramping at 3°C/min to 100°C, and then at 5°C/min to 230°C, holding for 20 minutes.

-

Effluent Splitting: The effluent from the column is split between the MS detector and the olfactometry port. A 1:1 split is common.

-

Olfactory Detection: A trained assessor sniffs the effluent from the olfactometry port and records the retention time, duration, and description of any perceived odors.

-

Mass Spectrometry Detection: Simultaneously, the MS detector records the mass spectrum of the eluting compound, allowing for its chemical identification.

-

Data Analysis: The results from the sensory panel (for GC-O) and the MS detector are combined to create an aromagram, which plots odor intensity or detection frequency against retention time. This allows for the correlation of specific chemical compounds with their perceived aroma. Dilution techniques, such as Aroma Extract Dilution Analysis (AEDA), can be employed to determine the flavor dilution (FD) factor, which is a measure of the odor potency.

Signaling Pathway